![molecular formula C28H62O4Si2 B14211361 Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol CAS No. 797760-68-0](/img/structure/B14211361.png)
Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol is a complex organosilicon compound It is characterized by the presence of both acetic acid and ethanol functional groups, along with a long alkyl chain and silicon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol typically involves multiple steps. One common method includes the reaction of acetic acid with a silicon-containing alcohol under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing by-products and waste, making the production more sustainable.
化学反応の分析
Types of Reactions
Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound’s unique properties make it useful in the study of biological membranes and as a potential drug delivery agent.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its chemical stability and versatility.
作用機序
The mechanism by which acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound’s long alkyl chain and silicon atoms allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its functional groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- Acetic acid;2-[(dodecyl-methyl-silyl)oxy-ethyl-methylsilyl]ethanol
- Acetic acid;2-[(octyl-methyl-silyl)oxy-ethyl-methylsilyl]ethanol
- Acetic acid;2-[(dodecyl-silyl)oxy-ethyl-methylsilyl]ethanol
Uniqueness
Compared to similar compounds, acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol stands out due to its specific combination of functional groups and long alkyl chain. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high chemical stability and versatility.
特性
CAS番号 |
797760-68-0 |
|---|---|
分子式 |
C28H62O4Si2 |
分子量 |
519.0 g/mol |
IUPAC名 |
acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol |
InChI |
InChI=1S/C26H58O2Si2.C2H4O2/c1-6-9-11-13-15-16-17-18-20-22-25-30(5,24-21-19-14-12-10-7-2)28-29(4,8-3)26-23-27;1-2(3)4/h27H,6-26H2,1-5H3;1H3,(H,3,4) |
InChIキー |
HVUMOXBMKAEEDJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC[Si](C)(CCCCCCCC)O[Si](C)(CC)CCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


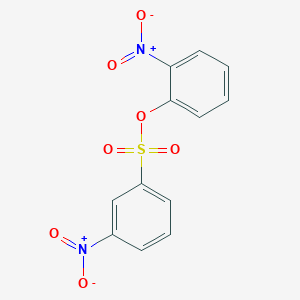
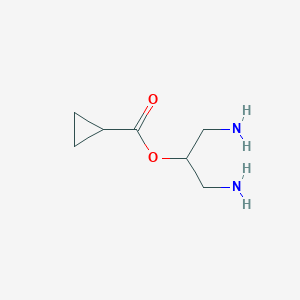
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
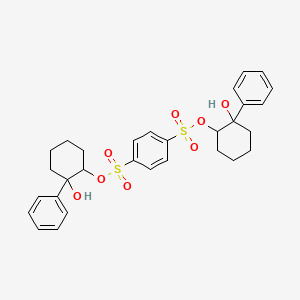
![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
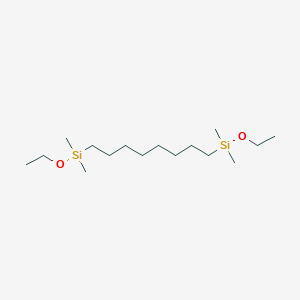
![2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14211332.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)

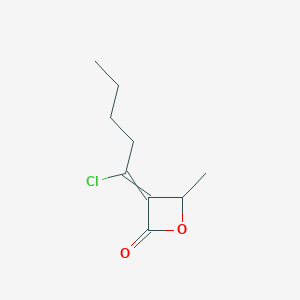
![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)

